molecular formula C8H8N4S B14167732 N-benzyl-1,2,3,4-thiatriazol-5-amine CAS No. 13078-31-4

N-benzyl-1,2,3,4-thiatriazol-5-amine

Cat. No.: B14167732
CAS No.: 13078-31-4
M. Wt: 192.24 g/mol
InChI Key: WPKQBYNPMCKCLA-UHFFFAOYSA-N
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Description

N-Benzyl-1,2,3,4-thiatriazol-5-amine is a heterocyclic compound featuring a five-membered thiatriazole ring (containing four nitrogen atoms and one sulfur atom) substituted at position 5 with an amine group and at the N-position with a benzyl group. Thiatriazoles are of interest due to their electronic properties, which arise from the sulfur atom’s polarizability and nitrogen-rich structure, making them candidates for anticancer, antimicrobial, and antiproliferative applications .

Properties

CAS No.

13078-31-4

Molecular Formula

C8H8N4S

Molecular Weight

192.24 g/mol

IUPAC Name

N-benzylthiatriazol-5-amine

InChI

InChI=1S/C8H8N4S/c1-2-4-7(5-3-1)6-9-8-10-11-12-13-8/h1-5H,6H2,(H,9,10,12)

InChI Key

WPKQBYNPMCKCLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NN=NS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1,2,3,4-thiatriazol-5-amine typically involves the reaction of benzyl chloride with 1,2,3,4-thiatriazol-5-amine in the presence of a base. The reaction is carried out in a mixture of ethanol and water at room temperature under normal atmospheric conditions . The general reaction scheme is as follows:

C6H5CH2Cl+C2H2N4SC8H8N4S+HCl\text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{C}_2\text{H}_2\text{N}_4\text{S} \rightarrow \text{C}_8\text{H}_8\text{N}_4\text{S} + \text{HCl} C6​H5​CH2​Cl+C2​H2​N4​S→C8​H8​N4​S+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1,2,3,4-thiatriazol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The benzyl group can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The thiatriazole ring can undergo oxidation and reduction reactions, leading to different derivatives.

Common Reagents and Conditions

    Substitution: Benzyl chloride, alkyl halides, and bases such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various benzyl-substituted thiatriazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

N-benzyl-1,2,3,4-thiatriazol-5-amine is a heterocyclic compound that contains a thiatriazole ring, notable for the presence of three nitrogen atoms and one sulfur atom in a five-membered ring, classifying it within the triazole family. The benzyl group enhances its lipophilicity, improving its capacity to penetrate biological membranes. Research indicates several potential applications and biological activities of this compound.

Potential Applications

This compound has potential in pharmaceutical development as an antioxidant. Studies of its interactions with biological targets are essential for understanding its mechanism of action.

Key areas of interest include:

  • Enzyme Inhibition Identifying specific enzymes that this compound can inhibit.
  • Receptor Binding Determining if it can bind to specific receptors in the body.
  • Cellular Signaling Exploring its effects on cellular signaling pathways.

Related Triazole Compounds

This compound shares structural characteristics with other compounds, with unique attributes:

Compound NameStructure FeaturesUnique Attributes
1-BenzyltriazoleContains a triazole ring without sulfurKnown for its stability and ease of synthesis
1-Methylthio-1H-triazoleContains sulfur but lacks benzyl substitutionExhibits different reactivity patterns
2-(Benzylamino)-1H-triazoleAmino group directly attached to triazoleDemonstrates strong biological activity
Tris(benzyltriazolylmethyl)amineTertiary amine with multiple triazole unitsEffective ligand for metal catalysis

This compound is unique because of its sulfur incorporation within the triazole framework, and the presence of a benzyl group enhances its lipophilicity and potential bioactivity.

Triazoles in Medicinal Chemistry

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives

  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine (): Structure: Combines a 1,2,3-triazole core with benzothiazole and nitroaryl groups. Synthesis: Prepared via cycloaddition of 2-nitrophenyl azide with 2-(benzo[d]thiazol-2-yl)acetonitrile, yielding 82–97% under optimized conditions.
  • 5-Phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine ():

    • Structure : 1,2,4-Triazole with aryl substituents.
    • Synthesis : Formed via cyclization of N-aryl carbamothioyl benzamides with hydrazine hydrate (73% yield).
    • Activity : Demonstrates anticancer activity, likely through kinase inhibition.
    • Comparison : The thiatriazole’s sulfur atom may enhance lipophilicity compared to triazoles, improving membrane permeability .

Thiadiazole Derivatives

  • N-Methyl-3-phenyl-1,2,4-thiadiazol-5-amine ():

    • Structure : 1,2,4-Thiadiazole with methyl and phenyl groups.
    • Properties : CAS 157842-92-7; molecular formula C₉H₉N₃S.
    • Key Difference : The thiatriazole’s additional nitrogen atom may confer stronger hydrogen-bonding capacity, influencing target binding .
  • N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide (): Structure: 1,3,4-Thiadiazole with ethoxy and benzamide groups. Synthesis: Derived from 5-amino-2-ethoxy-1,3,4-thiadiazole and benzoyl chloride (55% yield). Comparison: The thiatriazole’s nitrogen-rich structure could increase electrophilicity, enhancing reactivity in nucleophilic environments .

Benzothiazole and Acridine Derivatives

  • N-Benzyl-1,2,3,4-tetrahydroacridin-9-amine ():
    • Structure : Acridine core with a benzylamine substituent.
    • Activity : Explored for antimalarial and anticancer applications due to planar aromatic systems.
    • Comparison : The thiatriazole’s smaller ring size may reduce intercalation capability but improve solubility .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Synthesis Yield Biological Activity Key Reference
N-Benzyl-1,2,3,4-thiatriazol-5-amine 1,2,3,4-Thiatriazole Benzyl, amine N/A* Hypothesized anticancer -
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine 1,2,3-Triazole Benzothiazole, nitroaryl 82–97% Antiproliferative
N-Methyl-3-phenyl-1,2,4-thiadiazol-5-amine 1,2,4-Thiadiazole Methyl, phenyl N/A Unknown
5-Phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine 1,2,4-Triazole Phenyl, p-tolyl 73% Anticancer

Research Implications and Gaps

  • Synthesis: The target compound may be synthesized via cycloaddition or nucleophilic substitution, analogous to methods in (N-benzyl bispidinols) and (thiadiazole acylation).
  • Pharmacology : Thiatriazoles are understudied compared to triazoles and thiadiazoles. Priority research areas include:
    • Anticancer Screening : Leveraging benzothiazole and triazole motifs’ success in antiproliferative activity .
    • Solubility Optimization : The benzyl group may improve lipid solubility, but the amine group’s basicity could require salt formation for bioavailability.

Biological Activity

N-benzyl-1,2,3,4-thiatriazol-5-amine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound belongs to the class of thiatriazoles, which are nitrogen-sulfur heterocycles. These compounds are characterized by their unique five-membered ring structure that incorporates both nitrogen and sulfur atoms. The synthesis of thiatriazole derivatives typically involves various chemical reactions such as cyclization and substitution reactions. Research has shown that modifications in the thiatriazole structure can lead to enhanced biological activity.

Biological Activity Overview

Thiatriazole derivatives, including this compound, have been investigated for a range of biological activities:

  • Antimicrobial Activity : Thiatriazoles have demonstrated significant antimicrobial properties against various pathogens. For instance, studies have shown that derivatives exhibit activity against Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : Research indicates that certain thiatriazole derivatives possess antitumor effects. A study highlighted the antitumor activity of benzyl-substituted thiatriazoles against cancer cell lines with IC50 values indicating their potency .
  • CNS Activity : Some derivatives have shown selective activity towards central nervous system (CNS) cancer cell lines, suggesting potential applications in neuro-oncology .
  • Mechanisms of Action : The mechanisms through which thiatriazoles exert their biological effects include inhibition of key enzymes involved in tumorigenesis and modulation of cellular signaling pathways .

Antimicrobial Studies

A series of Schiff bases derived from 1,3,4-thiadiazole have been synthesized and tested for antibacterial activity. The results indicated promising effects against Staphylococcus aureus and E. coli, showcasing the potential for developing new antibacterial agents based on this scaffold .

Antitumor Studies

In a notable study on the antitumor activity of this compound derivatives:

  • Compounds were screened against various cancer cell lines.
  • The most potent compounds exhibited mean GI50 values ranging from 7 to 14 µM.
  • Molecular docking studies suggested that these compounds interact effectively with target proteins involved in cancer progression .

Data Tables

Activity Type Tested Organisms/Cell Lines IC50/Mean GI50 (µM) Reference
AntibacterialStaphylococcus aureusNot specified
AntibacterialEscherichia coliNot specified
AntitumorVarious cancer cell lines7 - 14

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